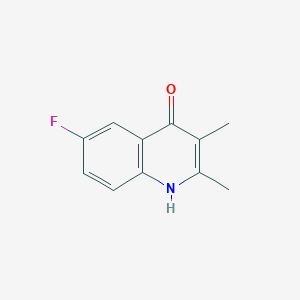
6-氟-2,3-二甲基喹啉-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
6-Fluoro-2,3-dimethylquinolin-4-ol has been explored for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including electrophilic fluorination and nucleophilic substitution reactions . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide in the presence of a suitable solvent and base .
Industrial Production Methods
Industrial production of 6-Fluoro-2,3-dimethylquinolin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
6-Fluoro-2,3-dimethylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 6-Fluoro-2,3-dimethylquinolin-4-ol involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .
相似化合物的比较
Similar Compounds
6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline carbonate: Exhibits good antifungal activity against Pyricularia oryzae.
5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-one: Known for its antineoplastic activity.
Uniqueness
6-Fluoro-2,3-dimethylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its fluorine atom at the 6-position enhances its stability and reactivity compared to other quinoline derivatives .
生物活性
6-Fluoro-2,3-dimethylquinolin-4-ol is a fluorinated quinoline derivative with significant biological activity, particularly in antimicrobial and antifungal applications. This compound has garnered attention due to its unique structural features, which enhance its reactivity and stability. This article reviews the biological activity of 6-Fluoro-2,3-dimethylquinolin-4-ol, including its synthesis, mechanisms of action, and comparative efficacy against various pathogens.
Synthesis
The synthesis of 6-Fluoro-2,3-dimethylquinolin-4-ol typically involves several steps, starting from readily available precursors. The compound can be synthesized through electrophilic fluorination and nucleophilic substitution reactions. The general method includes:
- Starting Materials : 2-fluoroaniline and ethyl 2-methylacetoacetate.
- Reaction Conditions : The mixture is heated in polyphosphoric acid at elevated temperatures (around 150 °C) to facilitate the formation of the quinoline ring.
- Purification : The product is purified through recrystallization or chromatography to achieve high yield and purity.
The yield of the synthesized compound is reported to be approximately 89.2% with a melting point of 230–231 °C .
Antifungal Activity
6-Fluoro-2,3-dimethylquinolin-4-ol exhibits potent antifungal properties. Research indicates that it shows significant activity against various fungal strains, particularly:
- Pyricularia oryzae : The compound demonstrated strong antifungal activity with an effective concentration (EC50) below 10 µg/mL.
- Sclerotinia sclerotiorum : In vitro studies revealed that it inhibited this pathogen effectively, showcasing its potential as a fungicide .
| Fungal Strain | EC50 (µg/mL) | Activity Level |
|---|---|---|
| Pyricularia oryzae | <10 | Strong |
| Sclerotinia sclerotiorum | 3.74 - 9.76 | High |
| Rhizoctonia solani | 8.88 | Moderate |
The mechanism of action for 6-Fluoro-2,3-dimethylquinolin-4-ol primarily involves its interaction with key enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, inhibiting DNA replication and leading to cell death in susceptible organisms.
Case Studies
- Antifungal Efficacy Against Plant Pathogens : A study evaluated the efficacy of various quinoline derivatives, including 6-Fluoro-2,3-dimethylquinolin-4-ol, against plant pathogens like Pseudoperonospora cubensis and Phytophthora capsici. Results indicated that this compound exhibited notable antifungal activity, outperforming several commercial fungicides in laboratory settings .
- Comparative Analysis with Similar Compounds : In a comparative study involving structurally similar compounds such as 8-fluoro derivatives and other methyl-substituted quinolines, 6-Fluoro-2,3-dimethylquinolin-4-ol consistently showed superior antifungal properties due to its specific substitution pattern which enhances its biological activity .
属性
IUPAC Name |
6-fluoro-2,3-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUARCPQOSINOMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













